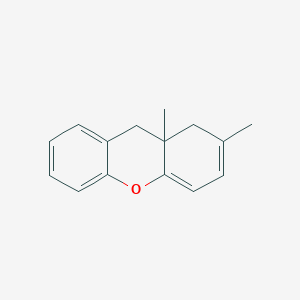
2,9A-Dimethyl-9,9A-dihydro-1H-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9A-Dimethyl-9,9A-dihydro-1H-xanthene is a heterocyclic organic compound that belongs to the xanthene family Xanthenes are known for their diverse applications in various fields due to their unique structural and photophysical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9A-Dimethyl-9,9A-dihydro-1H-xanthene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 9,9-dimethylxanthene with specific reagents to introduce the desired functional groups . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,9A-Dimethyl-9,9A-dihydro-1H-xanthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthone derivatives, while substitution reactions may produce various substituted xanthenes .
Applications De Recherche Scientifique
2,9A-Dimethyl-9,9A-dihydro-1H-xanthene has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of dyes and pigments due to its photophysical properties.
Mécanisme D'action
The mechanism of action of 2,9A-Dimethyl-9,9A-dihydro-1H-xanthene involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and reduce oxidative stress. In enzyme inhibition, it may interact with the active sites of enzymes, thereby inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,9A-Dimethyl-9,9A-dihydro-1H-xanthene include:
Xanthone: Known for its diverse biological activities.
9,9-Dimethylxanthene: A precursor in the synthesis of various xanthene derivatives.
Xanthenedione: Exhibits antioxidant and enzyme inhibition properties.
Uniqueness
What sets this compound apart is its specific structural modifications, which may confer unique photophysical properties and biological activities. Its dimethyl substitution at specific positions can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted applications .
Propriétés
Numéro CAS |
61075-29-4 |
|---|---|
Formule moléculaire |
C15H16O |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
2,9a-dimethyl-1,9-dihydroxanthene |
InChI |
InChI=1S/C15H16O/c1-11-7-8-14-15(2,9-11)10-12-5-3-4-6-13(12)16-14/h3-8H,9-10H2,1-2H3 |
Clé InChI |
SJKVBASNOVXYKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C2C(C1)(CC3=CC=CC=C3O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


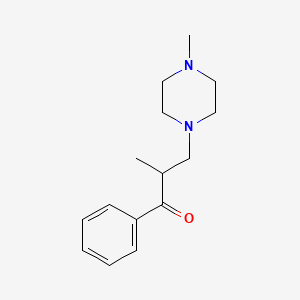
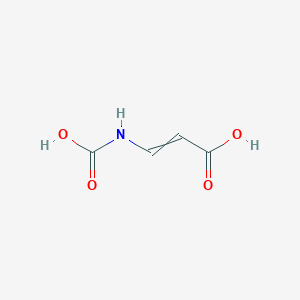

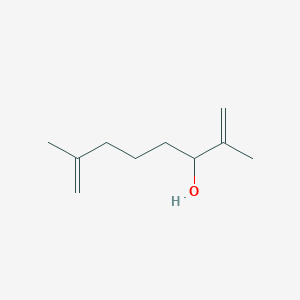
![2-[Dibromo(nitro)methyl]-1-methylimidazolidine](/img/structure/B14600796.png)


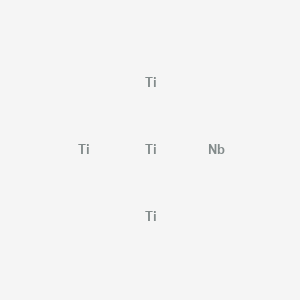
![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)

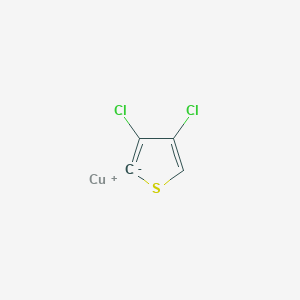
![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)

![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
